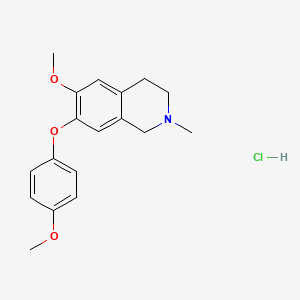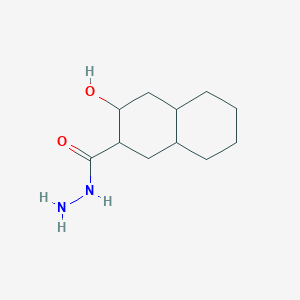
3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(3-Bromo-4-fluoro-phenyl)-propionic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols
Conditions: Room temperature, solvent (e.g., dichloromethane)
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, solvent (e.g., tetrahydrofuran)
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives
Oxidation: Formation of 3-(3-Bromo-4-fluoro-phenyl)-propionic acid
Reduction: Formation of 3-(3-Bromo-4-fluoro-phenyl)-propanol
Applications De Recherche Scientifique
3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester involves its interaction with various molecular targets. The bromo and fluoro substituents on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-fluorophenol
- 3-Bromo-4-fluorobenzyl alcohol
- 4-Bromo-3-fluorophenylboronic acid
Uniqueness
3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ester functionality also provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H12BrFO2 |
|---|---|
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
ethyl 3-(3-bromo-4-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H12BrFO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7H,2,4,6H2,1H3 |
Clé InChI |
HBZRCWYHTDQZBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC(=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
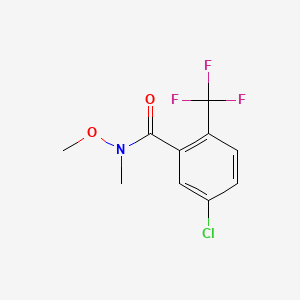
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)


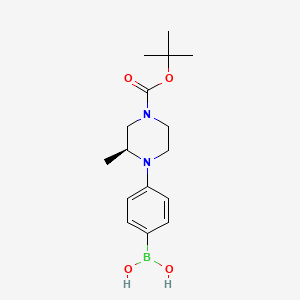

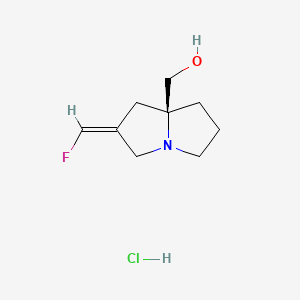
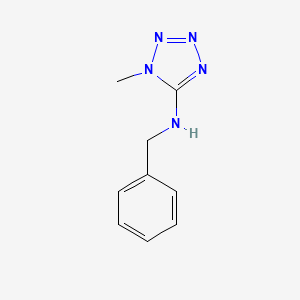
![6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14011630.png)

